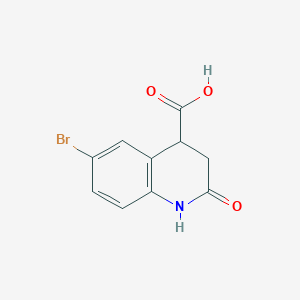![molecular formula C16H20S2Si2 B1382047 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene CAS No. 139896-65-4](/img/structure/B1382047.png)
2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene
概要
説明
2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene: is an organosilicon compound with the molecular formula C16H20S2Si2. This compound is known for its unique structure, which includes a thieno[3,2-b]thiophene core substituted with two trimethylsilyl-ethynyl groups. It is primarily used in the field of organic electronics due to its excellent electronic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene typically involves the following steps:
Starting Material: The synthesis begins with thieno[3,2-b]thiophene as the starting material.
Reaction with Trimethylsilylacetylene: The thieno[3,2-b]thiophene is then reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the original compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with nucleophiles, such as fluoride ions from tetrabutylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Tetrabutylammonium fluoride, acetonitrile, and methanol.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: The original this compound.
Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.
科学的研究の応用
Chemistry: 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for their potential in bioelectronics and biosensors due to their conductive properties.
Industry: In the industrial sector, this compound is utilized in the development of advanced materials for flexible electronics, light-emitting diodes (LEDs), and other optoelectronic devices.
作用機序
The mechanism of action of 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene primarily involves its ability to facilitate charge transport in organic electronic devices. The trimethylsilyl-ethynyl groups enhance the compound’s solubility and processability, while the thieno[3,2-b]thiophene core provides a conjugated system that allows for efficient charge transfer. This compound interacts with molecular targets in electronic devices, such as electrodes and active layers, to improve device performance.
類似化合物との比較
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene: This compound is similar in structure but contains trimethylstannyl groups instead of trimethylsilyl groups. It is used in the synthesis of polythiophenes for optoelectronic applications.
Thieno[3,2-b]thiophene: The parent compound without any substituents, used as a building block in various organic electronic materials.
2,5-Bis(trimethylsilyl)thieno[3,2-b]thiophene: Similar to the target compound but lacks the ethynyl groups, affecting its electronic properties.
Uniqueness: 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene is unique due to the presence of both trimethylsilyl and ethynyl groups, which enhance its solubility, processability, and electronic properties. This makes it particularly valuable in the development of high-performance organic electronic devices.
特性
IUPAC Name |
trimethyl-[2-[5-(2-trimethylsilylethynyl)thieno[3,2-b]thiophen-2-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20S2Si2/c1-19(2,3)9-7-13-11-15-16(17-13)12-14(18-15)8-10-20(4,5)6/h11-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXZBWIZKNUJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(S1)C=C(S2)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20S2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


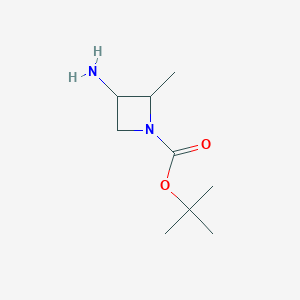
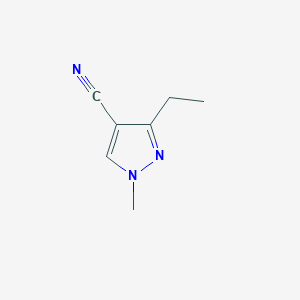

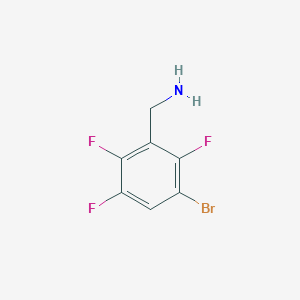
![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)
![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)
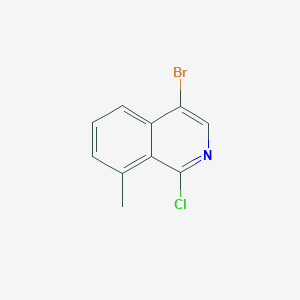
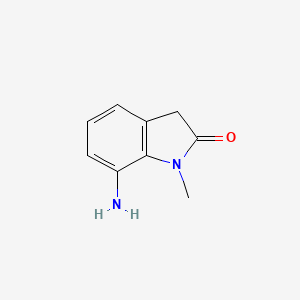


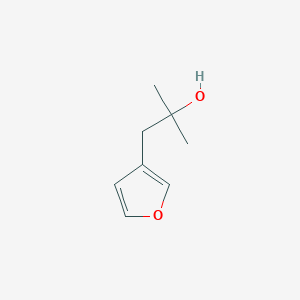

![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)
